Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Catalog No.
S706293
CAS No.
5395-36-8
M.F
C14H16N2O3
M. Wt
260.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropy...

CAS Number

5395-36-8

Product Name

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

IUPAC Name

ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C14H16N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,18)

InChI Key

URMNHHAUVFEMIG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C

Synonyms

Ethyl 2-hydroxy-6-methyl-4-phenyl-3,4-dihydropyrimidine-5-carboxylate; 5-(Ethoxycarbonyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one; 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one; NSC 14857; NSC 24338; NSC 2780; NSC 5975

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C

Potential Biological Activity:

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a class of compounds known as 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters. Research suggests that these esters exhibit a broad spectrum of biological activities, including:

  • Antibacterial properties Source: National Institutes of Health, [PubChem, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: ]
  • Antiviral properties Source: National Institutes of Health, [PubChem, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: ]
  • Anticancer properties Source: National Institutes of Health, [PubChem, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: ]

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C14H16N2O3C_{14}H_{16}N_{2}O_{3} and a molecular weight of approximately 260.29 g/mol. It is classified as a tetrahydropyrimidine derivative, characterized by its unique structure that includes a phenyl group and an ethyl ester functionality. The compound appears as a white crystalline powder, with a melting point ranging from 206°C to 210°C, and is noted for its high purity of at least 98% .

Typical of pyrimidine derivatives. These include:

  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form more complex structures.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits notable biological activities. It has been studied for its potential antibacterial and antitubercular properties, making it a candidate for further pharmacological exploration . The presence of the phenyl group may enhance its interaction with biological targets, contributing to its efficacy.

The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Cyclocondensation: This method often employs urea or thiourea derivatives in the presence of an aldehyde and a suitable catalyst.
  • Refluxing Techniques: The reaction mixture is usually refluxed to facilitate the formation of the tetrahydropyrimidine ring.
  • Esterification: The final step often involves esterification of the carboxylic acid with ethanol to yield the ethyl ester form.

These methods are essential for producing this compound in laboratory settings.

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate finds applications in various fields:

  • Pharmaceutical Development: Due to its antibacterial and antitubercular properties, it is being investigated for potential therapeutic uses.
  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic compounds.

Its unique structure allows it to act as a scaffold for drug development.

Studies on ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown that it interacts with various biological targets. Its potential interactions include:

  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in bacterial metabolism.
  • Receptor Binding: The compound may exhibit affinity towards specific receptors relevant to antimicrobial activity.

These interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidineC13H14N2O3C_{13}H_{14}N_{2}O_{3}Lacks ethyl ester; lower molecular weight
Ethyl 6-methylpyrimidineC9H10N2C_{9}H_{10}N_{2}Simpler structure; fewer functional groups
Benzyl 6-methylpyrimidineC15H16N2C_{15}H_{16}N_{2}Contains benzyl instead of phenyl; altered reactivity

Uniqueness

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific combination of functional groups and structural complexity. Its potential biological activities further distinguish it from similar compounds.

Biginelli Reaction Mechanism and Optimization

The Biginelli reaction, first reported in 1891, remains the cornerstone for synthesizing dihydropyrimidinones (DHPMs) like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The mechanism involves a three-component condensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. Early studies by Sweet (1973) proposed an aldol condensation pathway, where the rate-limiting step involves carbenium ion formation via aldehyde and β-ketoester interaction. However, Kappe's revised mechanism (1997) introduced a nucleophilic addition sequence:

  • Urea attacks the aldehyde to form an imine intermediate
  • β-ketoester addition generates an open-chain intermediate
  • Cyclodehydration yields the DHPM core.

Optimization studies reveal that Brønsted acids (e.g., HCl) typically provide 20–50% yields, while Lewis acids like ZnCl₂ enhance yields to 70–85% by stabilizing intermediates. For example, Zn(CH₃SO₃)₂·4H₂O achieves 85% yield for aliphatic aldehydes through N-acyliminium ion stabilization. Microwave irradiation further reduces reaction times from hours to minutes; a solvent-free protocol using 1-butyl-3-methylimidazolium tetrafluoroborate and Mg(ClO₄)₂ delivers 92% yield in 15 minutes.

Catalytic Systems in Synthesis

Nanocatalysts

MCM-41 Functionalized Systems: Sulfamic acid pyromellitic diamide-functionalized MCM-41 (MCM-41-APS-PMDA-NHSO₃H) exhibits exceptional performance due to its high surface area (>1,000 m²/g) and acid density. Under solvent-free conditions, this catalyst achieves 94% yield in 40 minutes, with <5% activity loss after five cycles.

Ferrite-Nb₂O₅ Nanocomposites: Nb₂O₅-supported magnetite nanoparticles enable magnetic recovery and reuse, achieving 88% yield for ethyl 6-methyl-2-oxo-4-phenyl derivatives. Comparative studies show Nb₂O₅ outperforms TiO₂ and ZrO₂ analogs by 15–20% due to enhanced Lewis acidity.

Sulfamic Acid-Functionalized Silica: Silica-bonded N-propyl sulfamic acid (SBNPSA) catalyzes Biginelli condensations in ethanol, yielding 89% product. The catalyst's robustness stems from SiO₂'s thermal stability and sulfonic acid groups' Brønsted acidity.

Solvent-Free and Microwave-Assisted Protocols

Solvent-free methods minimize waste and energy consumption. ZnCl₂-catalyzed reactions at 80°C produce DHPMs in 85% yield within 2 hours. Microwave-assisted protocols using ionic liquids (e.g., [BMIM]BF₄) accelerate reactions to 5–10 minutes with 90–95% yields, as localized superheating enhances molecular collisions.

Comparative Analysis of Synthetic Routes

Classical vs. Modern Methods

ParameterClassical (HCl)ZnCl₂-CatalyzedMicrowave + Ionic Liquid
Yield (%)20–5070–8590–95
Reaction Time6–24 h2–4 h5–15 min
Catalyst ReusabilityNone3–5 cycles5–7 cycles
Energy EfficiencyLowModerateHigh

Classical methods suffer from low yields and long durations, whereas ZnCl₂ and microwave systems improve efficiency metrics significantly. Click chemistry integrations, such as Cu(I)-catalyzed azide-alkyne cycloadditions, enable functionalization of the C6 position, expanding pharmacological utility.

Efficiency Metrics

  • Yield Optimization: Gluconic acid aqueous solution (GAAS) achieves 90% yield at 60°C via hydrogen-bonding activation.
  • Reusability: MCM-41-APS-PMDA-NHSO₃H retains 95% activity after five cycles, surpassing homogeneous catalysts.
  • Scalability: Ferrite-Nb₂O₅ systems enable gram-scale synthesis with <2% yield drop, critical for industrial applications.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5395-36-8

Dates

Modify: 2023-09-14

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